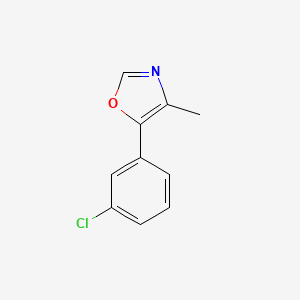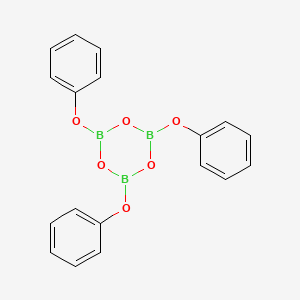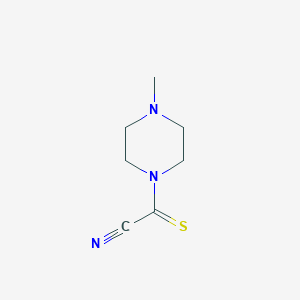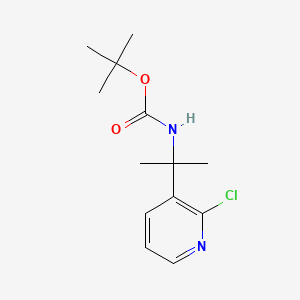![molecular formula C10H16 B13939555 Tricyclo[4.2.2.0~1,6~]decane CAS No. 31341-19-2](/img/structure/B13939555.png)
Tricyclo[4.2.2.0~1,6~]decane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tricyclo[4.2.2.01,6]decane is an organic compound with the molecular formula C10H16. It is classified as a hydrocarbon and is known for its unique tricyclic structure, which consists of three interconnected rings. This compound has two main stereoisomers: the endo and exo forms. The exo form is particularly notable for its use as a component in jet fuel due to its high energy density and low freezing point .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo[4.2.2.01,6]decane typically involves complex organic reactions. One common method is the Diels-Alder reaction, which forms the tricyclic structure through a cycloaddition process. This reaction often requires specific catalysts and controlled conditions to achieve the desired product. Another approach involves the Conia-ene reaction, which helps in shaping the five-membered ring within the tricyclic framework .
Industrial Production Methods
Industrial production of Tricyclo[4.2.2.01,6]decane is less common due to the complexity of its synthesis. when produced, it involves large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced catalysts and continuous monitoring of the reaction parameters are crucial for successful industrial synthesis .
化学反応の分析
Types of Reactions
Tricyclo[4.2.2.01,6]decane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s unique tricyclic structure, which can affect the reactivity of different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize Tricyclo[4.2.2.01,6]decane, leading to the formation of ketones or carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the compound, often resulting in the formation of alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces alcohols. Substitution reactions can result in halogenated derivatives with different functional properties .
科学的研究の応用
Tricyclo[4.2.2.01,6]decane has several scientific research applications across various fields:
Chemistry: It is used as a model compound to study the reactivity and stability of tricyclic hydrocarbons. Its unique structure makes it an interesting subject for theoretical and experimental studies.
Biology: Research on Tricyclo[4.2.2.01,6]decane includes its potential use in drug design and development. Its rigid tricyclic structure can serve as a scaffold for designing new pharmaceuticals.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of Tricyclo[4.2.2.01,6]decane involves its interaction with various molecular targets and pathways. Its rigid tricyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and derivative of the compound being studied .
類似化合物との比較
Similar Compounds
Twistane: Another tricyclic hydrocarbon with a similar structure but different ring connectivity.
Decalin: A bicyclic compound with two fused six-membered rings, often used as a reference compound in studies of tricyclic hydrocarbons.
Isotwistane: Known for its presence in natural products and its complex synthesis involving multiple steps.
Uniqueness
Tricyclo[4.2.2.01,6]decane is unique due to its specific tricyclic structure, which imparts distinct chemical and physical properties. Its high energy density and low freezing point make it particularly valuable in applications such as jet fuel. Additionally, its rigid structure provides a stable scaffold for various chemical modifications, making it a versatile compound for research and industrial applications .
特性
CAS番号 |
31341-19-2 |
|---|---|
分子式 |
C10H16 |
分子量 |
136.23 g/mol |
IUPAC名 |
tricyclo[4.2.2.01,6]decane |
InChI |
InChI=1S/C10H16/c1-2-4-10-7-5-9(10,3-1)6-8-10/h1-8H2 |
InChIキー |
QYOBYOHIJWKTAY-UHFFFAOYSA-N |
正規SMILES |
C1CCC23CCC2(C1)CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


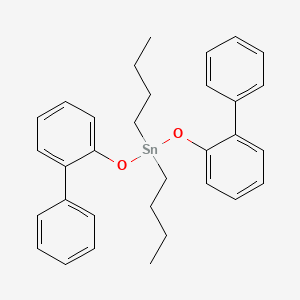
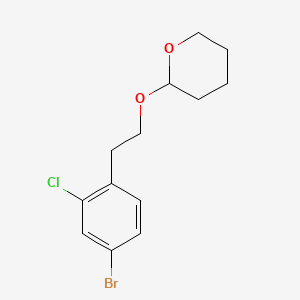
![2-[2-(Propan-2-yl)anilino]pyridine-3-carboxylic acid](/img/structure/B13939496.png)
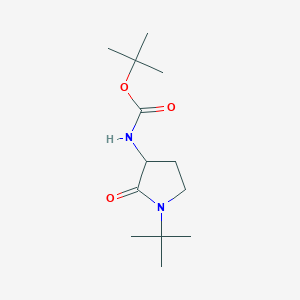
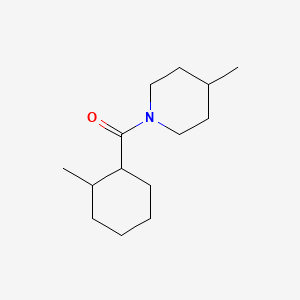
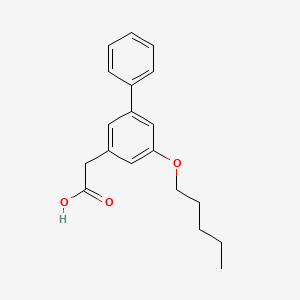

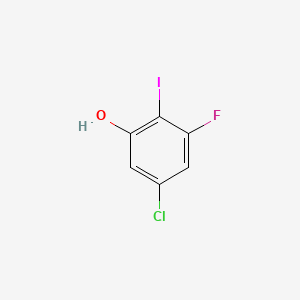
![1-[(4-Methoxy-1-piperidinyl)methyl]cyclopropanemethanol](/img/structure/B13939533.png)
